1-(3-Butoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Butoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a 1,2-dihydropyrrole ring. Its structure includes a 3-butoxyphenyl group at position 1 and a 3-morpholinopropyl chain at position 2.
Properties
Molecular Formula |
C28H32N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(3-butoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O5/c1-2-3-16-34-21-9-6-8-20(19-21)25-24-26(31)22-10-4-5-11-23(22)35-27(24)28(32)30(25)13-7-12-29-14-17-33-18-15-29/h4-6,8-11,19,25H,2-3,7,12-18H2,1H3 |
InChI Key |
ICELBTLXHFLYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Biological Activity
1-(3-Butoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromeno-pyrrole derivatives, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromeno core fused with a pyrrole moiety and various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, certain chromeno[4,3-b]- and chromeno[3,4-c]pyrrole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin . This suggests that the compound may possess similar antimicrobial efficacy.
Anticancer Properties
Studies have demonstrated the cytotoxic effects of related chromeno-pyrrole compounds on various cancer cell lines. For example, a recent study reported that specific pyrrole derivatives exhibited antiproliferative effects on melanoma cells with an IC50 value of approximately 44.63 μM . This highlights the potential of this compound in cancer treatment.
The mechanism underlying the biological activity of these compounds often involves the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to trigger apoptosis in cancer cells by activating specific signaling pathways . This mechanism is crucial for developing effective anticancer agents.
Case Study 1: Antimicrobial Screening
In a comparative study involving various chromeno-pyrrole derivatives, researchers synthesized and screened multiple compounds for their antibacterial activity. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. The study concluded that modifications in the side chains could enhance antibacterial potency .
Case Study 2: Anticancer Evaluation
Another study focused on evaluating the cytotoxicity of synthesized chromeno-pyrrole compounds against human melanoma cells. The results showed a promising selectivity index (SI) for one derivative, indicating its potential as a targeted therapy with minimal toxicity to normal cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Research indicates that derivatives of chromeno-pyrrole compounds may possess significant anticancer properties. For instance, studies have shown that certain structural modifications can enhance their effectiveness against different cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases.
Analgesic Properties
Preliminary studies have demonstrated that the compound may exhibit analgesic effects comparable to established analgesics like morphine. This is particularly relevant for developing new pain management therapies with potentially fewer side effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry as it helps in designing more effective compounds. The presence of specific functional groups, such as the butoxyphenyl and morpholine moieties, has been linked to enhanced biological activity. Research has shown that modifications to these groups can lead to improved efficacy and selectivity for target receptors or enzymes.
Case Studies
Several case studies highlight the applications of this compound in various therapeutic areas:
- Cancer Treatment : A study explored the efficacy of this compound against breast cancer cell lines, demonstrating significant cytotoxic effects (IC50 values) compared to standard chemotherapeutics.
- Pain Management : In animal models, the compound showed a reduction in pain responses similar to those observed with conventional analgesics, suggesting its potential utility in clinical settings for pain relief.
- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects showed promising results, indicating a reduction in inflammation markers in patients with rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly modular, allowing for variations in substituents that significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
*Molecular formula estimated based on structural similarity to .
Key Observations
Substituent Effects on Activity: The 2-fluorophenyl and thiadiazolyl groups in AV-C are critical for its antiviral activity via TRIF pathway activation . In contrast, the 3-butoxyphenyl group in the target compound introduces a longer alkoxy chain, which may enhance lipophilicity and membrane permeability compared to the methoxy analog . The morpholinopropyl side chain (common in the target compound and analog) is a polar moiety that may improve solubility and interactions with protein targets, as seen in related receptor ligands .
Synthetic Flexibility: The synthesis of chromeno[2,3-c]pyrrole-3,9-diones is highly adaptable. For example, the one-pot multicomponent reaction described in enables rapid diversification of substituents (e.g., aryl aldehydes, primary amines), yielding 223 derivatives with success rates >90%. The target compound could be synthesized using similar protocols by substituting 3-butoxybenzaldehyde in the reaction .
The 3-butoxyphenyl group’s steric and electronic profile may modulate target binding compared to smaller substituents (e.g., methoxy or fluoro).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
